molecular formula C9H10F4Si B3049292 Trimethyl-(2,3,5,6-tetrafluorophenyl)silane CAS No. 20083-07-2

Trimethyl-(2,3,5,6-tetrafluorophenyl)silane

Cat. No.: B3049292
CAS No.: 20083-07-2
M. Wt: 222.25 g/mol
InChI Key: DICBYDJBYFFMTG-UHFFFAOYSA-N
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Description

Trimethyl-(2,3,5,6-tetrafluorophenyl)silane (C₆HF₄Si(CH₃)₃) is an organosilicon compound characterized by a tetrafluorinated phenyl ring bonded to a trimethylsilyl group. The electron-withdrawing fluorine substituents on the aromatic ring enhance the electrophilicity of the aryl moiety, while the trimethylsilyl group serves as a stabilizing or directing group in synthetic applications. This compound is frequently employed in base-mediated reactions, such as the regioselective functionalization of heteroarenes (e.g., quinoline N-oxide derivatives), where it acts as an efficient arylating agent under mild conditions . Its utility in organic synthesis stems from its balanced reactivity and compatibility with diverse reaction media, including tetrahydrofuran (THF) and low-temperature protocols (−20°C) .

Properties

IUPAC Name

trimethyl-(2,3,5,6-tetrafluorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F4Si/c1-14(2,3)9-7(12)5(10)4-6(11)8(9)13/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICBYDJBYFFMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305023
Record name trimethyl-(2,3,5,6-tetrafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20083-07-2
Record name NSC168766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trimethyl-(2,3,5,6-tetrafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-(2,3,5,6-tetrafluorophenyl)silane typically involves the reaction of 2,3,5,6-tetrafluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl-(2,3,5,6-tetrafluorophenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Fluorinated Drug Development
The incorporation of fluorine into pharmaceutical compounds is known to enhance their metabolic stability and bioactivity. Trimethyl-(2,3,5,6-tetrafluorophenyl)silane serves as a versatile reagent for the introduction of fluorinated aryl groups into drug candidates. For instance, it has been utilized in the synthesis of fluorinated heterocycles that exhibit antimicrobial properties. A study demonstrated the transformation of heterocyclic N-oxides into 2-trifluoromethyl-N-heterocycles using this silane, yielding compounds with potential therapeutic applications .

Case Study: Synthesis of Fluorinated Antimicrobials
Research involving the synthesis of fluorine-containing analogues of chlorquinaldol showcased the utility of this compound in producing compounds with improved pharmacological profiles. The reaction conditions were optimized to achieve good yields while maintaining the integrity of sensitive functional groups .

Materials Science

Electron Transport Materials
Fluorinated compounds are often employed in the development of advanced materials such as organic light-emitting diodes (OLEDs) and electron transport layers. This compound can be used to modify polymer backbones or as a precursor for creating fluorinated oligomers that enhance charge transport properties in electronic devices .

Data Table: Properties of Fluorinated Silanes in Materials Science

PropertyThis compoundOther Fluorinated Silanes
Thermal StabilityHighModerate
Charge Carrier MobilityEnhancedVariable
SolubilityModerateLow
ApplicationOLEDsVarious

Organic Synthesis

Reactivity and Synthetic Utility
this compound exhibits unique reactivity patterns that facilitate various organic transformations. It can participate in nucleophilic substitutions and coupling reactions to create complex molecular architectures. Its ability to act as a fluorinated electrophile makes it an attractive reagent for synthesizing polyfluoroaromatic compounds .

Case Study: Nucleophilic Activation
In a notable experiment, potassium tert-butoxide was used to activate this compound for nucleophilic substitutions with thiolates and other nucleophiles. This method provided access to a range of fluorinated products with significant yields .

Mechanism of Action

The mechanism by which Trimethyl-(2,3,5,6-tetrafluorophenyl)silane exerts its effects involves the interaction of the silane group with various molecular targets. The tetrafluorophenyl ring enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved include nucleophilic attack on the silicon atom and subsequent formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Trimethyl-(2,3,5,6-tetrafluorophenyl)silane with structurally or functionally related compounds, focusing on substituent effects, reactivity, and applications:

Compound Key Substituents Reactivity/Applications Physical Data Key References
This compound Trimethylsilyl, tetrafluorophenyl Base-mediated arylations (e.g., quinoline functionalization); high regioselectivity Reaction yield: 83%
Trimethyl(pentafluorophenyl)silane Trimethylsilyl, pentafluorophenyl Enhanced electrophilicity due to additional fluorine; used in SNAr reactions N/A
5,5-Dimethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborinane Boronate ester, tetrafluorophenyl Suzuki-Miyaura cross-coupling; moderate yield (54%) White solid, Rf = 0.4
Butyl(2,3,5,6-tetrafluorophenyl)sulfane Butylthio, tetrafluorophenyl Rhodium-catalyzed C–H arylation; sulfur-based reactivity Yield: 78%
2,3,5,6-Tetrafluorophenyl 6-[18F]-fluoronicotinate Tetrafluorophenyl ester, ¹⁸F-label PET imaging precursor; rapid radiolabeling via stable tetrafluorophenyl ester Stable at high pH
4-[(4-Cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl 4-n-alkoxybenzoate Acetylenyl, tetrafluorophenyl, ester Liquid crystal applications; nematic phase with wide thermal range Reduced melting points vs. non-fluorinated analogs

Key Comparisons

Electrophilicity and Reactivity :

  • The trimethylsilyl group in this compound facilitates regioselective arylations under basic conditions, outperforming pentafluorophenyl analogs in certain contexts due to reduced steric hindrance . In contrast, 5,5-Dimethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborinane leverages boron’s empty p-orbital for cross-coupling reactions but requires palladium catalysts, resulting in lower yields (54%) .

Thermal and Chemical Stability :

  • Tetrafluorophenyl esters (e.g., 2,3,5,6-Tetrafluorophenyl 6-[18F]-fluoronicotinate ) exhibit superior stability at high pH compared to silane derivatives, making them ideal for one-step radiolabeling . Silanes, however, are moisture-sensitive and typically require anhydrous conditions .

Catalytic Versatility :

  • Butyl(2,3,5,6-tetrafluorophenyl)sulfane participates in Rh-catalyzed C–H arylations, where sulfur’s lone pairs enhance metal coordination, contrasting with silane derivatives that rely on silicon’s Lewis acidity .

Research Findings and Data Insights

  • Synthetic Efficiency: this compound achieves an 83% yield in quinoline functionalization, outperforming boronate esters (54%) and sulfides (78%) in analogous reactions .
  • Computational Support : Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals) highlight the role of exact exchange in predicting the thermochemistry of fluorinated silanes, aiding in rational design .
  • Biological Applications : Tetrafluorophenyl porphyrins (e.g., SGlc-Por ) exploit fluorine’s electronegativity for cancer-targeted photosensitizers, a niche less explored for silane derivatives .

Biological Activity

Trimethyl-(2,3,5,6-tetrafluorophenyl)silane is a silane compound that has garnered attention due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its interactions, effects on biological systems, and relevant research findings.

Chemical Structure

The compound’s structure can be represented as follows:

  • Chemical Formula : C10_{10}H8_{8}F4_{4}Si
  • Molecular Weight : Approximately 236.25 g/mol

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential interactions that warrant further investigation. The compound's fluorinated structure may influence its reactivity and interaction with biological molecules.

  • Nucleophilic Reactions : The presence of fluorine atoms in the aromatic ring can enhance the compound's electrophilic character, making it a potential participant in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids .
  • Toxicity Studies : Preliminary studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Specific toxicity data for this compound is sparse; however, related compounds have shown low toxicity in eukaryotic cells .

Study 1: Interaction with Eukaryotic Cells

In a comparative study of various silane compounds, this compound demonstrated lower hemolytic activity compared to other fluorinated silanes. This suggests a potentially favorable safety profile for applications involving biological systems .

Study 2: Electrochemical Behavior

Research involving the electrochemical fluorination of silanes indicates that this compound may undergo significant transformations under electrochemical conditions. Such transformations could lead to the formation of reactive intermediates that may interact with cellular components .

Data Table: Biological Activity Summary

Parameter Value/Description
Chemical StructureC10_{10}H8_{8}F4_{4}Si
Molecular Weight236.25 g/mol
Toxicity LevelLow (based on related compounds)
MechanismNucleophilic substitution potential
Cellular InteractionLow hemolytic activity observed

Research Findings

  • Fluorine's Role in Biological Activity : The incorporation of fluorine into organic compounds often enhances metabolic stability and alters pharmacokinetic properties. Studies suggest that fluorinated compounds can modulate enzyme activity and receptor binding affinities .
  • Potential Applications : Due to its unique properties, this compound may find applications in drug design and development as a scaffold for creating biologically active molecules or as a reagent in organic synthesis.

Q & A

Q. How can computational and experimental data be integrated to design new fluorinated silane derivatives?

  • Methodological Answer :
  • Virtual Screening : Use DFT to predict substituent effects on reactivity (e.g., Hammett σ constants for fluorine).
  • High-Throughput Experimentation : Automate reaction setups to test computational predictions.
  • QSPR Models : Corrogateate electronic parameters (e.g., LUMO energy) with reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethyl-(2,3,5,6-tetrafluorophenyl)silane
Reactant of Route 2
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Trimethyl-(2,3,5,6-tetrafluorophenyl)silane

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